2,3-Dihydro-4-iodoinden-1-one
Overview
Description
2,3-Dihydro-4-iodoinden-1-one is a chemical compound that is part of a broader class of organic compounds known as indenones. Indenones are characterized by a fused cyclopentadiene and benzene ring system with a ketone functional group. The presence of an iodine atom at the 4-position of this compound suggests potential reactivity that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of related indenone compounds has been demonstrated in various studies. For instance, 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one was prepared by grinding a mixture of 2,3-dihydroinden-1-one, 2,4-dichlorobenzaldehyde, and sodium hydroxide under solvent-free conditions, which is an environmentally friendly approach . Although this method does not directly pertain to the synthesis of this compound, it provides insight into the potential synthetic routes that could be adapted for its preparation, such as the use of an iodo-substituted benzaldehyde as a starting material.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been studied using various analytical techniques. For example, the crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole was determined using X-ray crystallography, revealing a trigonal bipyramidal geometry around the iodine atom . This suggests that the iodine in this compound could also adopt a similar geometry, influencing its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of iodine-containing compounds like this compound can be inferred from studies on similar structures. For instance, 4-Iodo-2,3-dihydroselenophenes were subjected to dehydrogenation and further functionalization through copper-catalyzed and Heck-type reactions . These reactions demonstrate the versatility of iodo-substituted compounds in organic synthesis, suggesting that this compound could undergo similar transformations, such as cross-coupling reactions, due to the presence of the iodine substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on the properties of structurally similar compounds. The iodine substituent is likely to increase the molecular weight and influence the compound's boiling and melting points. Additionally, the presence of the ketone group would contribute to its polarity and potential to form hydrogen bonds, affecting its solubility in various solvents. The compound's reactivity, particularly in electrophilic aromatic substitution reactions, would be significantly impacted by the electron-withdrawing effect of the iodine atom and the ketone group.
Scientific Research Applications
Synthesis Techniques and Applications
2,3-Dihydro-4-iodoinden-1-one and its derivatives are explored extensively in synthetic organic chemistry for their potential applications in constructing complex chemical structures. A novel method involving electrophile-induced cyclization/migration reaction has been developed for synthesizing 2,3-dihydro-5-iodopyran-4-one, highlighting the utility of iodine-containing compounds in organic synthesis. This method utilizes wet solvent conditions and showcases the potential for further elaboration into complex products using organopalladium chemistry (Shu-Guang Wen, Wei-min Liu, & Yong‐Min Liang, 2008). Additionally, research into the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one from similar compounds underscores their importance in the pharmaceutical domain, offering a scaffold for kinase research (M. Cheung, P. A. Harris, & K. Lackey, 2001).
Environmental Considerations in Synthesis
The environmental impact of chemical synthesis is an ongoing concern, and research into more sustainable practices is crucial. The synthesis of 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one through grinding solid mixtures under solvent-free conditions is a significant step toward greener chemistry. This method not only yields high-quality products but also emphasizes simplicity and environmental friendliness, highlighting an important direction for future research in chemical synthesis (Zhuang Li-rong, 2010).
Cross-Coupling Reactions and Advanced Applications
The utility of iodine-containing compounds like this compound extends into the realm of cross-coupling reactions, where they serve as effective substrates. A study describes the synthesis of iodoindenes, including 4-iodoindene, through a process involving diazotization-iodination followed by reduction and dehydration. These compounds are particularly effective in regioselective Stille coupling reactions, although Sonogashira coupling with alkynes can produce isomeric mixtures. This research opens avenues for the synthesis of complex organic structures, demonstrating the versatility of iodine-containing compounds in organic chemistry (MD ABU HASAN HOWLADER, Keili Diaz, A. Mebel, R. Kaiser, & S. Wnuk, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-4-iodoinden-1-one It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
The molecular and cellular effects of This compound Given that indole derivatives are known to have a broad range of biological activities , it’s likely that the effects of this compound would be diverse and context-dependent.
properties
IUPAC Name |
4-iodo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAUMFDMSJNKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600073 | |
Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60899-33-4 | |
Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60899-33-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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